![molecular formula C15H25NO4S B13460423 Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)
Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[35]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Applications De Recherche Scientifique
Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs or drug delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-{[(tert-butoxy)carbonyl]amino}-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate
- 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid
Uniqueness
Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both the Boc protecting group and the methyl ester functionality. These features confer distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H25NO4S |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5-thiaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C15H25NO4S/c1-14(2,3)20-13(18)16-11-5-6-21-15(9-11)7-10(8-15)12(17)19-4/h10-11H,5-9H2,1-4H3,(H,16,18) |
Clé InChI |
QIOSKPWGJWOJBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCSC2(C1)CC(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


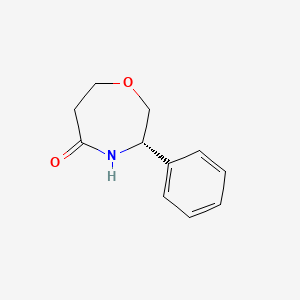
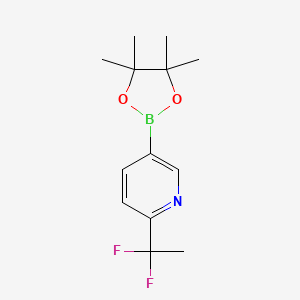
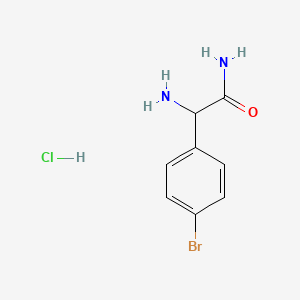
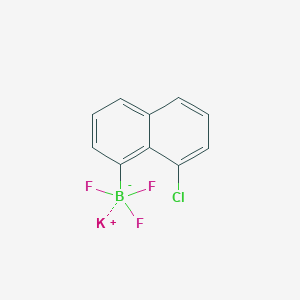
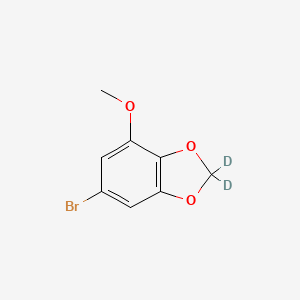

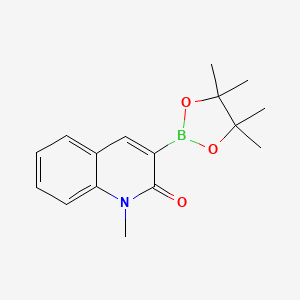

![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
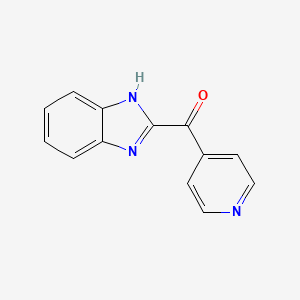
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)
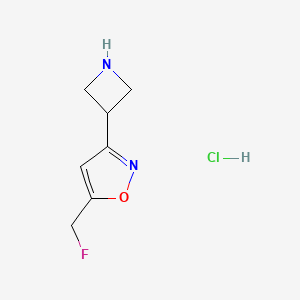
![trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B13460437.png)
